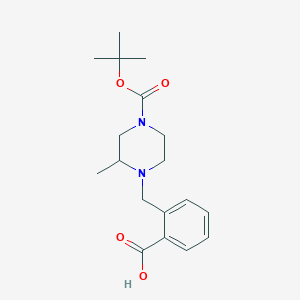
1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a carboxyphenylmethyl group attached to the piperazine ring, which is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Carboxyphenylmethyl Group: This step involves the reaction of the piperazine derivative with a carboxyphenylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Boc Protection: The final step involves the protection of the piperazine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine undergoes various chemical reactions, including:
Oxidation: The carboxyphenylmethyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoroacetic acid, hydrochloric acid, and various alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The Boc group provides stability and protection during synthesis, allowing for selective reactions at other sites.
相似化合物的比较
- 1-(2-Carboxyphenylmethyl)-3-ethyl-4-boc-piperazine
- 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperidine
- 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-morpholine
Uniqueness: 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc group enhances its stability and allows for selective deprotection, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)10-9-19(13)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |
InChI 键 |
AGLZYLBHTWHXIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


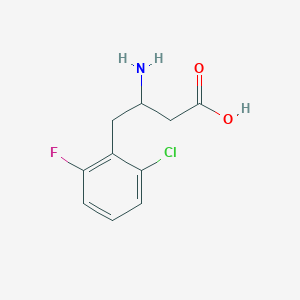
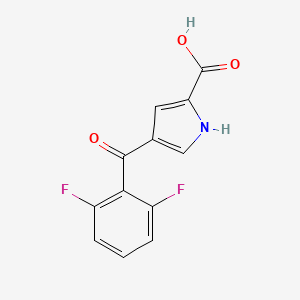
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)

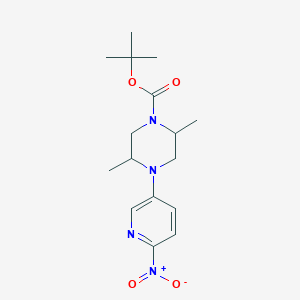
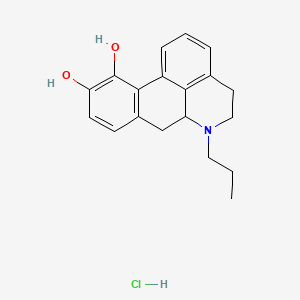
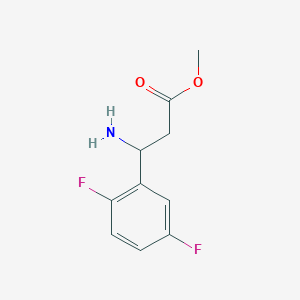
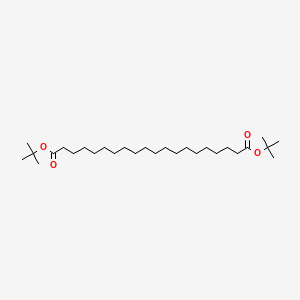

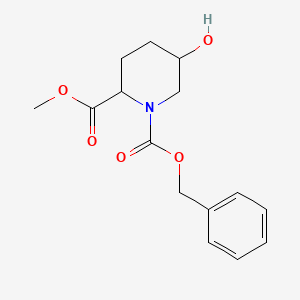

![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)

![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
